4-Fluorophenethylamine
Overview
Description
4-Fluorophenethylamine is an organic compound with the molecular formula C8H10FN It is a derivative of phenethylamine, where a fluorine atom is substituted at the para position of the benzene ring
Scientific Research Applications
4-Fluorophenethylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Safety and Hazards
Future Directions
A recent paper discusses the use of 4-Fluorophenethylamine in the field of solar cells . The paper discusses the use of this compound as a bifunctional agent for directional crystallization and comprehensive passivation of WBG perovskite Cs 0.2 FA 0.8 Pb(I 0.7 Br 0.3) 3 . This suggests that this compound could have potential applications in the field of renewable energy.
Mechanism of Action
Target of Action
4-Fluorophenethylamine is a fluorinated amine . It has been shown to have affinity constants for the CB2 receptor . The CB2 receptor is primarily found in the immune system, and its activation results in immune-suppressive effects, making it a potential therapeutic target for inflammation and pain .
Mode of Action
As a 5-HT agonist , this compound can bind to and activate the 5-HT (serotonin) receptors, which play a crucial role in regulating mood, anxiety, and happiness . It can also act as an uptake inhibitor of amines , preventing the reabsorption of neurotransmitters into the neuron, thereby increasing the concentration of neurotransmitters in the synaptic cleft and prolonging their effects .
Biochemical Pathways
This compound may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . It is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .
Pharmacokinetics
As a small molecule with a molecular weight of 13917 , it is expected to have good bioavailability. Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be investigated further for a comprehensive understanding.
Result of Action
The activation of the CB2 receptor and 5-HT receptors by this compound can lead to various physiological effects, including immune-suppression and mood regulation . As an uptake inhibitor of amines, it can prolong the effects of neurotransmitters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its boiling point is 50-52 °C/0.15 mmHg , suggesting that it may be volatile at high temperatures. Its density is 1.061 g/mL at 25 °C , indicating that it is slightly denser than water. These properties could affect its distribution and stability in different environments.
Biochemical Analysis
Biochemical Properties
4-Fluorophenethylamine may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . It is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .
Cellular Effects
It is known that fluorinated amines can disrupt lipid bilayers and multilayers with increasing concentrations
Molecular Mechanism
It is known to be a 5-HT agonist and has been shown to have affinity constants for the CB2 receptor . This compound has also been shown to be an uptake inhibitor of amines
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenethylamine can be synthesized through several methods. One common synthetic route involves the reduction of 4-fluoronitrobenzene to 4-fluoroaniline, followed by a reductive amination with formaldehyde and hydrogen to yield this compound. The reaction conditions typically involve the use of a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, this compound can be produced through similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: The compound can be reduced to form 4-fluorophenylethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid.
Reduction: 4-Fluorophenylethanol.
Substitution: Various substituted phenethylamines depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound without the fluorine substitution.
4-Chlorophenethylamine: A similar compound with a chlorine atom instead of fluorine.
4-Methoxyphenethylamine: A compound with a methoxy group at the para position.
Uniqueness
4-Fluorophenethylamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLFJWXRWIQYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166400 | |
Record name | p-Fluorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1583-88-6 | |
Record name | 4-Fluorophenethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1583-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Fluorophenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Fluorophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70166400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-fluorophenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-FLUOROPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7W3CQD7N7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-fluorophenethylamine hydrochloride (p-F-PEACl) interact with perovskite films and what are the downstream effects on solar cell performance?
A1: p-F-PEACl exhibits a strong interaction with perovskite films due to the bonding of its amino group (-NH2) with iodide ions (I-) and its chloride ions (Cl-) with lead ions (Pb2+) present within the perovskite structure. [] This interaction effectively passivates surface defects in the perovskite film, thereby suppressing non-radiative recombination, a major energy loss pathway in solar cells. [] Furthermore, p-F-PEACl enhances the surface potential and improves energy level alignment at the interface between the perovskite layer and the electron transport layer (e.g., C60). [] This facilitates more efficient charge extraction, ultimately improving the overall power conversion efficiency of the solar cell. []
Q2: Beyond its use in solar cells, does this compound exhibit chirality, and if so, what are its potential applications?
A2: Yes, this compound exhibits chirality and can exist as enantiomers (mirror-image molecules). When incorporated into 2D organic-inorganic hybrid perovskites (C-2D-OIHPs) like (R/S-FMBA)2PbBr4 (where FMBA is this compound), these materials display circularly polarized luminescence (CPL). [] This property makes them promising candidates for applications in advanced optical and optoelectronic devices, such as in displays emitting circularly polarized light or for use in 3D displays. [] Notably, oriented films of these chiral perovskites exhibit significantly enhanced CPL properties compared to their crystalline counterparts. []
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